

# Application Note: 2-Fluorooxan-3-amine in Precision Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

Cat. No.: B1485175

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## Part 1: Strategic Utility & Chemical Logic

### The "Conformational Lock" Mechanism

The primary value of **2-fluorooxan-3-amine** lies in its ability to freeze molecular conformation. Unlike a standard tetrahydropyran or piperidine ring which may flip between chair conformers, the 2-fluoro substituent strongly prefers the axial position due to the anomeric effect (stabilizing interaction between the ring oxygen lone pair and the antibonding orbital).

- Axial Fluorine (Preferred): Locks the ring geometry.
- Equatorial Amine (Typical): The vicinal 3-amino group (usually trans to the fluorine) adopts an equatorial position to minimize steric strain and dipole repulsion.

This creates a rigid, defined vector for the amine, making this building block ideal for:

- Peptidomimetics: Mimicking twisted amide bonds or proline turns.

- Transition State Analogues: The C-F bond mimics the C-OH or C-OR bond of a glycoside but is metabolically stable (not hydrolyzed by glycosidases).

## Stability & Handling

- Class: This compound is effectively a glycosyl fluoride derivative.
- Stability: The C-F bond at the anomeric position is chemically robust under neutral and basic conditions. However, it can be activated by strong Lewis acids (e.g.,  
  
) to act as a glycosyl donor.
- Storage: Store as the ammonium salt (e.g., HCl or TFA salt) or with the amine N-protected (e.g., N-Boc) to prevent self-condensation or polymerization.

## Part 2: Synthesis & Preparation Protocols[1][2]

Since **2-fluorooxan-3-amine** is often generated in situ or from stable precursors, the following protocol describes its generation from a 3-aminotetrahydropyran-2-ol (hemiaminal) or a glycal precursor.

### Protocol A: Deoxyfluorination of 3-Amino-2-hydroxytetrahydropyran

Objective: Install the fluorine atom at the anomeric center with stereocontrol.

Reagents:

- Substrate: N-Cbz-3-aminotetrahydropyran-2-ol (derived from 3-amino sugar or reduction of a lactone).
- Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]
- Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

- Preparation: Dissolve 1.0 equiv of N-Cbz-3-aminotetrahydropyran-2-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (or Ar).
- Cooling: Cool the solution to -78 °C. Note: Low temperature is critical to prevent elimination to the glycal.
- Addition: Add DAST (1.2 equiv) dropwise via syringe.
- Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (silica) or F-NMR.
  - Checkpoint: Look for a doublet in F-NMR around -120 to -140 ppm (characteristic of anomeric fluoride).
- Quenching: Pour the reaction mixture into saturated aqueous (vigorous bubbling will occur).
- Extraction: Extract with DCM (3x), dry over , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc). The product is the N-protected **2-fluorooxan-3-amine**.

#### Data Validation (Self-Check):

- F NMR: The coupling constant determines the configuration.
  - Hz indicates -anomer (Axial F).

- Hz indicates  
-anomer (Equatorial F).

## Protocol B: Deprotection to the Free Amine Salt

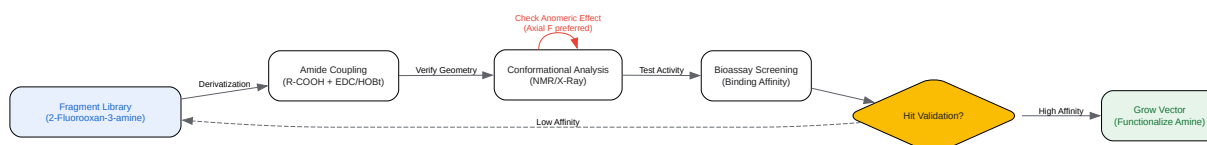
Objective: Reveal the free amine for coupling.

- Dissolve the N-Cbz protected intermediate in MeOH.
- Add Pd/C (10% w/w) and stir under  
(1 atm) for 2 hours.
  - Alternative for N-Boc: Treat with 4M HCl in Dioxane at 0 °C for 30 mins.
- Filter and concentrate. Do not neutralize to the free base if storing; keep as the HCl or ammonium salt to ensure stability of the anomeric fluoride.

## Part 3: Application Workflows

### Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates how to utilize **2-fluorooxan-3-amine** to "grow" a fragment into a lead compound.



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Figure 1: Workflow for utilizing **2-fluorooxan-3-amine** in fragment growing strategies.

## Coupling Protocol (Amide Bond Formation)

Objective: Couple the chiral amine to a carboxylic acid partner (e.g., a drug pharmacophore).

- Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
- Addition: Add **2-Fluorooxan-3-amine** HCl salt (1.0 equiv).
- Reaction: Stir at Room Temperature for 2-4 hours.
- Workup: Dilute with EtOAc, wash with 1N HCl (mildly, to avoid hydrolysis of the acetal), then sat. and brine.
- Result: The 2-fluoro group remains intact, locking the new amide into a specific spatial orientation relative to the ether oxygen.

## Part 4: Technical Specifications & Data

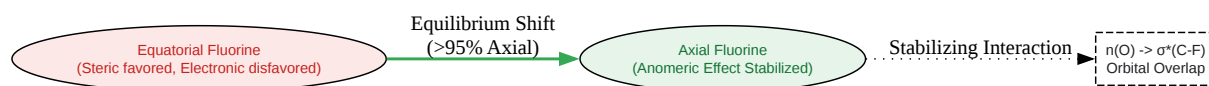
### Comparative Physicochemical Profile

The introduction of the fluorine at C2 drastically alters the properties compared to the non-fluorinated parent.

Property	3-Amino-Tetrahydropyran	2-Fluoro-3-Amino-Tetrahydropyran	Impact
pKa (Amine)	~9.5	~7.5 - 8.0	Lower Basicity: Fluorine EWG effect reduces pKa, improving oral bioavailability and BBB permeability.
LogP	Low (Polar)	Moderate	Lipophilicity: C-F bond increases lipophilicity without adding bulk.
Metabolic Stability	Susceptible to oxidation	High	Anomeric position is blocked; C-F bond resists P450 oxidation.
Conformation	Flexible (Chair Flip)	Rigid (Locked)	Anomeric effect forces Fluorine axial; locks ring into one chair.

## Conformational Logic Diagram

The stability of this building block rests on the Anomeric Effect.



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Figure 2: The Anomeric Effect drives the equilibrium toward the Axial Fluorine conformer, locking the scaffold.

## References

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## Sources

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